N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
“N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a cyclopentyl group, a dihydrobenzofuran moiety, and a dimethyl oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization can be achieved using acid or base catalysis to form the dihydrobenzofuran ring.
Introduction of the Cyclopentyl Group: This can be done through alkylation reactions using cyclopentyl halides in the presence of a base.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Final Coupling: The final step involves coupling the benzofuran and oxazole intermediates with an acetamide linker under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to partially or fully hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide” would depend on its specific biological target. Generally, such compounds may exert their effects by binding to enzymes or receptors, thereby modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: can be compared with other acetamide derivatives, benzofuran compounds, and oxazole-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities or chemical reactivity not observed in other similar compounds. The presence of the cyclopentyl group, benzofuran moiety, and oxazole ring in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-cyclopentyl-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14-19(15(2)26-22-14)12-21(24)23(18-5-3-4-6-18)13-16-7-8-20-17(11-16)9-10-25-20/h7-8,11,18H,3-6,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGHZJHONYXECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(CC2=CC3=C(C=C2)OCC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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